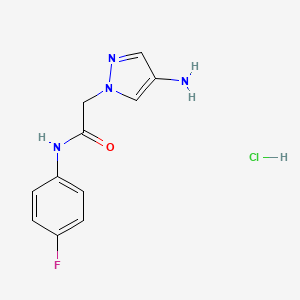

2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride

描述

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O.ClH/c12-8-1-3-10(4-2-8)15-11(17)7-16-6-9(13)5-14-16;/h1-6H,7,13H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCGGXZFERJWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride, a compound belonging to the class of pyrazole derivatives, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (2S)-3-{3-[5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]phenoxy}propane-1,2-diol

- Chemical Formula : C19H18FN3O4

- Molecular Weight : 371.3623 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, demonstrating varying degrees of efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Cell cycle arrest |

| A549 | 42.30 | Autophagy induction |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, making it a candidate for further development in cancer therapy .

The mechanisms underlying the anticancer activity of this compound involve:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown significant inhibitory activity against CDK2, which is crucial for cell cycle progression.

- Induction of Apoptosis : Studies indicate that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Autophagy Modulation : It has been observed to induce autophagy in specific cell lines without triggering apoptosis, suggesting a dual mechanism of action .

Case Studies

Several case studies have documented the biological effects and therapeutic potential of this compound:

- Study on MCF7 and A549 Cells : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at lower concentrations .

- In Vivo Toxicity Assessment : Another study assessed acute toxicity in mice, revealing no significant adverse effects at doses up to 2000 mg/kg, indicating a favorable safety profile for further investigations .

科学研究应用

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 2-(4-amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride, exhibit significant anti-inflammatory effects. These compounds are often categorized as cytokine-suppressive anti-inflammatory drugs (CSAIDs). They inhibit pro-inflammatory cytokines like tumor necrosis factor alpha (TNFα), which is crucial in various inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. Studies show that pyrazole derivatives can inhibit the growth of cancer cell lines such as MCF7 and A549. For instance, compounds similar to this compound have demonstrated promising results in reducing cell viability in vitro, suggesting a potential role in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-Fluoroaniline + Acetic anhydride | Reflux | Intermediate A |

| 2 | Intermediate A + Hydrazine hydrate | Heating | Intermediate B |

| 3 | Intermediate B + Hydrochloric acid | Cooling | This compound |

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes linked to inflammation and cancer progression. For example, the dual inhibition of p38 MAPK and PDE4 enzymes has been explored, showcasing its potential in managing conditions like rheumatoid arthritis and other inflammatory disorders .

In Vivo Studies

Preclinical trials on animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Efficacy studies reveal that it significantly reduces inflammation markers and tumor growth in treated subjects compared to controls .

Case Study 1: Anti-inflammatory Effects

A study investigated the impact of this compound on LPS-induced inflammation in rodent models. The results indicated a marked reduction in TNFα levels post-treatment, supporting its use as a therapeutic agent for inflammatory diseases.

Case Study 2: Cancer Cell Line Testing

Another research effort evaluated the cytotoxic effects of the compound on various cancer cell lines, including HepG2 and NCI-H460. The findings revealed IC50 values indicating significant cytotoxicity, thus validating its potential as an anticancer drug candidate .

化学反应分析

Pyrazole Core

-

Electrophilic Substitution : The 4-amino group undergoes regioselective reactions:

-

Oxidation : The pyrazole ring is resistant to strong oxidizers (e.g., KMnO₄), but the amino group can oxidize to nitroso or nitro groups under controlled conditions .

Acetamide Moiety

-

Hydrolysis : Cleaved under acidic (H₂SO₄, reflux) or basic (NaOH, 80°C) conditions to yield 2-(4-amino-pyrazol-1-yl)acetic acid and 4-fluoroaniline .

-

Nucleophilic Substitution : The fluorine atom on the phenyl ring participates in SNAr reactions with amines or alkoxides (e.g., morpholine, K₂CO₃, DMF) .

Catalytic and Redox Reactions

-

Reduction :

-

Cross-Coupling :

Example Reaction Pathways:

-

Suzuki Coupling :

-

Hydrolysis :

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

-

Photodegradation : UV light induces cleavage of the acetamide bond, forming nitroso intermediates .

Comparative Reactivity with Analogues

相似化合物的比较

Substituent Analysis

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Halogen vs. The 4-aminopyrazole provides hydrogen-bonding capability absent in the 3-cyano analog , which may improve target engagement in biological systems.

- The benzoylphenoxy derivative introduces a bulkier aromatic system, likely reducing solubility.

Hydrogen-Bonding and Crystallinity

The 4-aminopyrazole group in the target compound facilitates robust hydrogen-bonding networks, as described in graph-set analysis . In contrast, the 3-cyano substituent in acts primarily as a hydrogen-bond acceptor, limiting its ability to form multi-donor interactions. The hydrochloride salt further enhances the target’s ionic character, improving aqueous solubility relative to neutral analogs like those in .

Electronic and Pharmacokinetic Implications

- Fluorine vs. Chlorine : The 4-fluoro substituent’s electronegativity may enhance metabolic stability compared to 4-chloro analogs , as C-F bonds are less prone to oxidative metabolism.

- Amino Group Impact: The 4-amino group’s electron-donating effects could modulate the pyrazole’s acidity, affecting ionization and bioavailability.

常见问题

What are the recommended synthetic routes and purification methods for 2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride?

Basic Research Question

The synthesis typically involves a multi-step process:

Condensation : Reacting 4-fluorophenylamine with a pyrazole derivative (e.g., 4-aminopyrazole) to form the pyrazole-aryl backbone.

Acetylation : Introducing the acetamide group via reaction with chloroacetyl chloride or similar reagents under controlled pH.

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) ensures high purity. Monitor intermediates via TLC and final product via HPLC (>98% purity).

How can researchers confirm the molecular structure and crystallographic properties of this compound?

Basic Research Question

Structural Confirmation :

- X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, similar fluorophenyl-acetamide structures show planar pyrazole rings and intermolecular N–H⋯O bonds .

- Spectroscopy : H/C NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 170–172 ppm). IR confirms N–H stretches (~3300 cm) and C=O (~1650 cm).

What advanced strategies address polymorphism or solvate formation in this compound?

Advanced Research Question

Polymorphism Analysis :

- Thermal Methods : Use differential scanning calorimetry (DSC) to detect melting-point variations and thermogravimetric analysis (TGA) to identify solvent loss (e.g., dihydrate forms, as seen in related structures ).

- Crystallization Screening : Test solvents (e.g., DMF, acetonitrile) under varying temperatures. Hydrate stability can be influenced by hydrogen-bonding patterns, analyzed via graph set theory (e.g., Etter’s rules for synthon reproducibility).

How should researchers resolve contradictions in hydrogen-bonding patterns observed vs. computational predictions?

Advanced Research Question

Graph Set Analysis :

- Method : Compare experimental hydrogen-bonding motifs (from X-ray data) with density functional theory (DFT)-optimized structures. For example, if N–H⋯O bonds deviate from predicted angles, consider competing synthons (e.g., C–H⋯F interactions with the fluorophenyl group).

- Case Study : In related acetamide-thiadiazole hybrids, unexpected N–H⋯S bonds arise due to sulfur’s polarizability, overriding O-based predictions.

What methodologies assess the compound’s stability under physiological or extreme conditions?

Advanced Research Question

Stability Protocols :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via UPLC-MS. Acidic conditions may hydrolyze the acetamide group.

- Thermal Stability : Heat samples to 100°C for 48 hours; DSC detects decomposition exotherms.

- Light Exposure : UV-vis spectroscopy tracks photodegradation products.

How can low yields in the final acetylation step be optimized?

Advanced Research Question

Troubleshooting Synthesis :

- Kinetic Control : Lower reaction temperatures (0–5°C) reduce side reactions (e.g., over-acetylation).

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acetyl transfer efficiency.

- Intermediate Stability : Protect the pyrazole amino group with Boc before acetylation, then deprotect with TFA.

What role do non-classical hydrogen bonds (e.g., C–H⋯F) play in crystal packing?

Advanced Research Question

Intermolecular Interactions :

- C–H⋯F Networks : The fluorophenyl group participates in weak hydrogen bonds (2.8–3.2 Å), stabilizing layered crystal structures. These interactions compete with stronger N–H⋯O bonds, influencing solubility and melting points.

- Validation : Hirshfeld surface analysis quantifies interaction contributions (e.g., 15–20% F⋯H contacts in related compounds).

How can researchers differentiate between zwitterionic and neutral forms in solution?

Advanced Research Question

Ionization State Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。